D-Ácido láctico-éster bencílico

Descripción general

Descripción

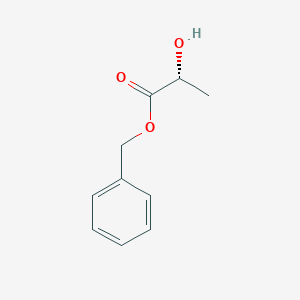

(R)-2-hydroxypropionic acid benzyl ester, also known as (R)-2-hydroxypropionic acid benzyl ester, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-hydroxypropionic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-hydroxypropionic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Manipulación de proteínas

El D-Ácido láctico-éster bencílico se ha utilizado en la manipulación de proteínas, particularmente en el equipamiento de proteínas con acil hidrazida y aldehído hidrazida (HA) a través de la derivatización del BnE (éster bencílico) codificado. Esta aplicación es significativa en el campo de la ingeniería de proteínas y las técnicas de bioconjugación .

Biosíntesis microbiana

Este compuesto juega un papel en la biosíntesis microbiana, donde se utiliza para mejorar el título, la productividad específica y el rendimiento de los ésteres de lactato durante la fermentación controlada por pH. Se destaca particularmente en la biosíntesis de ésteres de lactato de etilo e isobutilo directamente de la glucosa por Escherichia coli .

Síntesis de biopolímeros

En la síntesis de biopolímeros, el this compound se utiliza como precursor. Por ejemplo, participa en la producción de oligómeros basados en D-Lactato (LA), que son compuestos biobasados producidos y secretados por Escherichia coli recombinante .

Síntesis orgánica

El compuesto también se emplea en procesos de síntesis orgánica, como el acoplamiento cruzado oxidativo de alcoholes a ésteres bajo condiciones promovidas por luz visible. Esta aplicación es crucial para desarrollar vías sintéticas sostenibles y eficientes para la producción de ésteres .

Mecanismo De Acción

Target of Action

D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .

Biochemical Pathways

The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .

Pharmacokinetics

It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .

Result of Action

The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .

Action Environment

The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .

Actividad Biológica

(R)-2-hydroxypropionic acid benzyl ester, also known as mandelic acid benzyl ester, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

(R)-2-hydroxypropionic acid benzyl ester is characterized by the presence of a hydroxyl group and an ester functional group, which contribute to its polarity and ability to form hydrogen bonds. The compound is synthesized through the reaction of (R)-mandelic acid with benzyl alcohol, yielding a colorless liquid with a pleasant odor. Its structure can be represented as follows:

Antifungal and Antibacterial Properties

Research indicates that (R)-2-hydroxypropionic acid benzyl ester exhibits antifungal and antibacterial activities. A study highlighted its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections. The mechanism of action appears to involve disruption of cell membrane integrity, although further studies are required to elucidate the exact pathways involved.

Chiral Precursor in Drug Synthesis

The compound serves as a valuable chiral precursor in organic synthesis. Its ability to undergo selective transformations allows it to be utilized in the preparation of pharmaceuticals and agrochemicals. This aspect is particularly important in medicinal chemistry, where the stereochemistry of compounds can significantly influence their biological activity .

Case Studies

- Antifungal Studies : In a comparative study, (R)-2-hydroxypropionic acid benzyl ester was tested alongside other antifungal agents against Candida species. The results indicated that it exhibited comparable efficacy, making it a candidate for further development as an antifungal treatment.

- Antibacterial Activity : Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibacterial agents .

Synthesis Methods

The synthesis of (R)-2-hydroxypropionic acid benzyl ester typically involves the following reaction:

This reaction can be catalyzed under acidic conditions, allowing for high yields of the desired product. The versatility of this compound makes it suitable for various synthetic pathways leading to more complex molecules .

Research Findings Summary

Propiedades

IUPAC Name |

benzyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415939 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74094-05-6 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?

A1: (R)-2-Hydroxypropionic acid benzyl ester, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of (R)-2-hydroxypropionic acid benzyl ester reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.